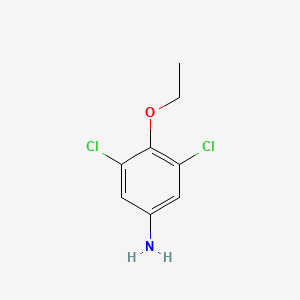

3,5-Dichloro-4-ethoxyaniline

Description

3,5-Dichloro-4-ethoxyaniline is a substituted aniline derivative characterized by a benzene ring with two chlorine atoms at the 3 and 5 positions, an ethoxy group (-OCH₂CH₃) at the 4 position, and an amino group (-NH₂) at the 1 position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atoms act as electron-withdrawing groups, while the ethoxy group contributes moderate electron-donating effects, influencing reactivity in electrophilic substitution reactions.

Properties

IUPAC Name |

3,5-dichloro-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYWFHRQFXSCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 3,5-dichloro-4-ethoxyaniline typically begins with .

Ethoxylation: The ethoxylation process involves the reaction of 3,5-dichloroaniline with in the presence of a base such as . The reaction is usually carried out in a solvent like at elevated temperatures.

Purification: The product is then purified using techniques such as or to obtain pure 3,5-dichloro-4-ethoxyaniline.

Industrial Production Methods: Industrial production of 3,5-dichloro-4-ethoxyaniline follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large reactors to handle the increased volume of reactants.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,5-Dichloro-4-ethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of 3,5-dichloro-4-ethoxyaniline can lead to the formation of corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include or in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents such as or are used under acidic or basic conditions.

Reduction: Reducing agents like or in the presence of a catalyst such as .

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted anilines.

Oxidation Products: Products can include nitro compounds or quinones.

Reduction Products: Products typically include primary or secondary amines.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

- Investigated for its potential use in the development of pharmaceutical drugs.

Industry:

- Utilized in the production of dyes, pigments, and agrochemicals.

- Used as a precursor in the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethoxyaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in the synthesis of herbicides, it may inhibit the synthesis of essential biomolecules in target organisms, leading to their death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Dichloro-4-ethoxyaniline with structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Substituent Analysis

*Estimated based on molecular formula C₈H₉Cl₂NO.

Key Observations:

- Substituent Position and Electronic Effects: The position of chlorine and alkoxy groups significantly alters reactivity.

- Halogen Diversity: 3,5-Dichloro-2,4-difluoroaniline replaces ethoxy with fluorine, increasing electronegativity and altering solubility and metabolic stability .

- Alkoxy Chain Length: 4-Hexyloxyaniline’s long chain enhances lipophilicity, impacting membrane permeability in biological applications .

Physicochemical Properties

- Solubility: Chlorine and ethoxy groups in 3,5-Dichloro-4-ethoxyaniline reduce water solubility compared to methoxy analogs (e.g., 4-Chloro-2,5-dimethoxyaniline), which benefit from smaller alkoxy groups .

- Boiling/Melting Points: Longer alkoxy chains (e.g., hexyloxy in 4-Hexyloxyaniline) increase boiling points due to stronger van der Waals interactions . Fluorinated analogs (e.g., 3,5-Dichloro-2,4-difluoroaniline) may exhibit higher melting points owing to polar C-F bonds .

Biological Activity

3,5-Dichloro-4-ethoxyaniline (DCEA) is an aromatic amine with significant biological activity, making it a compound of interest in various fields such as pharmacology and agrochemistry. This article reviews the biological properties of DCEA, including its antimicrobial, antifungal, and insecticidal activities, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₈Cl₂N O

- Molecular Weight : Approximately 171.06 g/mol

- Structural Features : DCEA contains two chlorine atoms and an ethoxy group attached to a phenyl ring, which contributes to its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that DCEA exhibits antimicrobial and antifungal properties. It has been studied for its potential to combat various microbial strains, which is critical for developing new therapeutic agents.

- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. For instance, it may interfere with the synthesis of proteins or nucleic acids in microorganisms.

Insecticidal Activity

DCEA is also noted for its role as a precursor in the synthesis of hexaflumuron, an insecticide that inhibits chitin synthesis in insects. This mechanism is crucial for disrupting the growth and development of insect populations.

- Case Study : In a study involving various derivatives of DCEA, compounds containing this structure demonstrated significant insecticidal activity against pests such as armyworms (Mythimna separata), achieving mortality rates between 75% to 100% at concentrations of 500 mg/L .

The biological activity of DCEA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : DCEA can bind to the active or allosteric sites of enzymes, preventing substrate access and inhibiting enzymatic reactions critical for microbial survival.

- Disruption of Chitin Synthesis : As a key intermediate in hexaflumuron synthesis, DCEA disrupts chitin production in insects, leading to their eventual death.

- Cell Membrane Disruption : The compound may integrate into microbial membranes, altering permeability and leading to cell lysis.

Research Findings and Case Studies

The following table summarizes key studies highlighting the biological activities of DCEA:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.